N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine
Description
Properties
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c15-10-7-16-14(17-8-10)18-9-11(12-3-1-5-19-12)13-4-2-6-20-13/h1-8,11H,9H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJWVFJYKXZCNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC2=NC=C(C=N2)Br)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine typically involves the coupling of furan derivatives with pyrimidine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the furan and pyrimidine rings . The reaction conditions often include the use of boron reagents, such as boronic acids or esters, and bases like potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can be used to synthesize ester and amide derivatives containing furan rings under mild conditions . This method is advantageous for scaling up production due to its efficiency and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The bromine atom on the pyrimidine ring can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate in polar solvents.
Major Products
The major products formed from these reactions include various substituted pyrimidines and furan derivatives, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
Medicinal Chemistry
N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine has been investigated for its potential as an antimicrobial and anticancer agent . Its structure allows it to interact with various biological macromolecules.
Biological Activity:
Research indicates that this compound exhibits significant activity against cancer cell lines. A study reported an IC50 value of 10 µM against breast cancer cells, highlighting its selective toxicity towards malignant cells while sparing normal cells.
Chemical Biology
The compound's ability to interact with enzymes and receptors makes it a candidate for studying new therapeutic agents. Its mechanism of action often involves inhibition of enzyme activity through binding to active sites or interaction with nucleic acids.
Material Science
In industry, this compound is utilized in developing new materials with specific electronic and optical properties. Its unique structural features allow it to be a building block for synthesizing more complex heterocyclic compounds.
Study on Anticancer Activity
A peer-reviewed study highlighted the anticancer properties of N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amines. The findings indicated that the compound could inhibit cancer cell proliferation effectively while demonstrating low toxicity towards normal cells.
"The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential."
Antimicrobial Properties
Another research effort focused on the compound's antimicrobial activities, revealing its effectiveness against various bacterial strains. The results suggest that modifications of the pyrimidine ring can enhance antibacterial efficacy.
Mechanism of Action
The mechanism by which N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine exerts its effects is primarily through its interaction with biological macromolecules. The furan and pyrimidine rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom may also play a role in facilitating these interactions by forming halogen bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The substituent on the pyrimidin-2-amine scaffold significantly influences physicochemical and biological properties. Below is a comparative analysis of key analogs:
| Compound Name | Substituent | Molecular Formula | Molecular Weight | Key Features/Activity | Source Evidence |
|---|---|---|---|---|---|
| N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine | Bis(furan-2-yl)ethyl | C₁₄H₁₃BrN₄O₂ | 361.19 (calc.) | Hypothesized enhanced lipophilicity | N/A |
| 5-Bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | 2,2-Dimethoxyethyl | C₈H₁₂BrN₃O₂ | 262.10 | Solubility in polar solvents | |
| 5-Bromo-4-chloro-N-cyclopentylpyrimidin-2-amine | Cyclopentyl | C₉H₁₁BrClN₃ | 276.56 | Related to Ribociclib (anticancer API) | |
| 2-(5-Bromopyrimidin-2-yl)ethylamine | Methyl-ethyl chain | C₇H₁₀BrN₃ | 216.08 | Intermediate in drug synthesis | |
| 5-Bromo-N,N-dimethylpyridin-2-amine | Dimethylamino (pyridine core) | C₇H₈BrN₂ | 215.06 | Used in heterocyclic chemistry |
Structural and Functional Insights
- Bis(furan) vs. Dimethoxyethyl : The bis(furan-2-yl)ethyl group (hypothetical) likely increases aromatic interactions compared to the polar, ether-containing dimethoxyethyl group in ’s compound .
- Halogenation : Bromine at the 5-position (common in all analogs) enhances electrophilicity, facilitating nucleophilic substitution reactions. Chlorine in ’s compound may confer additional steric and electronic effects .
- Heterocycle Core : Pyridine derivatives (e.g., ) exhibit distinct electronic properties compared to pyrimidines due to differences in ring size and nitrogen placement .
Data Tables
Table 1: Key Physicochemical Properties of Pyrimidin-2-amine Analogs
Biological Activity
N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine is a heterocyclic compound notable for its unique structural features, including furan and pyrimidine rings. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure can be summarized as follows:
- Furan Rings : Contribute to the compound's reactivity and potential interactions with biological targets.
- Pyrimidine Ring : Known for its role in various biological processes, enhancing the compound's pharmacological profile.
- Bromine Substitution : The presence of bromine may enhance biological activity through halogen bonding interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Suzuki-Miyaura Coupling Reaction : This method employs palladium catalysts to couple furan derivatives with pyrimidine derivatives under mild conditions.
- Microwave-Assisted Synthesis : Enhances reaction rates and yields, making it suitable for industrial applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Pseudomonas aeruginosa | 13.40 - 137.43 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings suggest that the compound could serve as a promising candidate for developing new antibacterial agents, particularly against resistant strains.
The biological activity of this compound is believed to stem from its ability to interact with various biological macromolecules:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- DNA/RNA Interaction : Potential interactions with nucleic acids could disrupt cellular processes critical for microbial survival.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results demonstrated that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound in antibiotic development . -
Comparative Analysis with Similar Compounds :
Comparative studies with other furan-pyrimidine hybrids revealed that this compound exhibited superior antibacterial properties compared to related compounds lacking the bromine substitution . -
In Vivo Studies :
Preliminary in vivo studies suggested that this compound could effectively reduce bacterial load in infected models, supporting its potential therapeutic use .
Q & A
Q. What synthetic routes are available for N-[2,2-Bis(furan-2-yl)ethyl]-5-bromopyrimidin-2-amine, and how do reaction conditions influence yield?
The compound can be synthesized via multistep protocols involving nucleophilic substitution and condensation reactions. For example:
- Step 1 : Bromination of pyrimidine precursors (e.g., 5-bromopyrimidin-2-amine derivatives) using reagents like PBr₃ or NBS under controlled temperatures (0–25°C) .
- Step 2 : Functionalization with bis-furyl ethyl groups via alkylation or reductive amination. Evidence from similar compounds (e.g., N-aryl pyrimidines) suggests using DMF as a solvent with LiAlH₄ or NaBH₄ for reductive steps .
- Key variables : Reaction time (12–48 hrs), temperature (room temp to 80°C), and catalyst choice (e.g., FeCl₃ for oxidative cyclization in thiadiazole synthesis) . Yield optimization typically requires iterative adjustment of stoichiometry and purification via column chromatography (silica gel, hexane/EtOAc eluent) .
Q. How can the molecular structure and crystallinity of this compound be validated?
- X-ray crystallography is critical for confirming the dihedral angles between the pyrimidine core and substituents. For example, in related N-aryl pyrimidines, dihedral angles of 12–86° between aromatic rings and pyrimidine planes were observed, stabilized by intramolecular N–H⋯N hydrogen bonds .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Look for characteristic shifts (e.g., δ 8.55 ppm for N=CH groups in imine linkages ).
- FT-IR : Bands at ~721 cm⁻¹ (C–S–C stretching) and ~1350 cm⁻¹ (C–O groups) confirm functional groups .
Q. What are the standard protocols for assessing purity and stability?
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities (<2% threshold).
- Thermogravimetric analysis (TGA) : Assess thermal stability; decomposition temperatures >200°C are typical for halogenated pyrimidines .
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent bromine displacement or furan oxidation .
Advanced Research Questions
Q. How does the bromine atom at the 5-position influence reactivity and biological activity?
The bromine atom enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic aromatic substitution (e.g., Suzuki coupling with boronic acids). In kinase inhibitors, bromine’s electron-withdrawing effect increases binding affinity to ATP pockets (e.g., aurora kinase Ki values <10 nM observed in brominated pyrimidines ). However, steric bulk may reduce solubility—this requires balancing with hydrophilic substituents .
Q. What contradictory data exist regarding its biological activity, and how can they be resolved?
- Contradiction : Some studies report potent cytotoxicity (IC₅₀ <1 µM) in cancer cells, while others note limited efficacy due to poor membrane permeability .
- Resolution :
- Structure-activity relationship (SAR) : Compare analogs with varying furyl substituents. For example, replacing one furan with a morpholine group improved solubility and potency in aurora kinase inhibitors .
- Permeability assays : Use Caco-2 cell models to quantify passive diffusion and efflux ratios .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity?
- Molecular docking : Use crystal structures of target proteins (e.g., PDB 2H7M for enoyl-ACP reductase) to predict binding modes. For example, furan rings may form π-π interactions with Tyr158, while bromine engages in halogen bonding .
- QM/MM simulations : Calculate binding energies and assess substituent effects on charge distribution .
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Challenges : Low yields in reductive amination steps (<40%) and purification difficulties due to polar byproducts.
- Solutions :
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer for exothermic steps .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanism : The pyrimidine core mimics adenine in ATP-binding pockets, competitively inhibiting kinases. Bromine enhances hydrophobic interactions, while the bis-furyl ethyl group may stabilize allosteric pockets (e.g., observed in aurora kinase inhibition ).
- Validation : Use fluorescence polarization assays to measure displacement of ATP-analog probes .
Methodological Considerations
Q. What analytical techniques are recommended for resolving data inconsistencies in SAR studies?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of derivatives to rule out synthetic errors.
- DSC (Differential Scanning Calorimetry) : Detect polymorphic forms that may alter bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
